molecular formula C16H19N3O3S B2736965 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline CAS No. 1705904-49-9

2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline

Cat. No. B2736965
CAS RN: 1705904-49-9
M. Wt: 333.41
InChI Key: ODBBSXJJQCBIDQ-UHFFFAOYSA-N
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Description

2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPQ and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Quinoxaline Derivatives as Anticancer Agents

Quinoxaline derivatives have garnered interest for their potential anticancer properties. A study highlighted the synthesis of quinoxaline-1,3,4-oxadiazole hybrids, assessing their anticancer potential on human leukemia HL-60 cells. These hybrids showed significant inhibition of cell proliferation but exhibited high cytotoxicity towards human normal cells (WI-38). Derivatives designed to induce apoptotic response in HL-60 cells with low toxicity on WI-38 cells, predominantly inhibiting Bcl-2 expression, underscore the potential of quinoxaline derivatives as proapoptotic anticancer agents (Ono et al., 2020).

Antibacterial Applications of Quinoxaline Derivatives

The antibacterial potential of quinoxaline derivatives has been demonstrated in various studies. For example, a series of substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, a class of quinoxaline derivatives, was synthesized and showed enhanced antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, while retaining activity against Gram-negative bacteria. Among these, grepafloxacin exhibited potent in vitro antibacterial activity against Gram-positive bacteria and high in vivo efficacy against both Gram-positive and -negative bacteria tested (Miyamoto et al., 1995).

Quinoxaline Derivatives as Hypoxic-Cytotoxic Agents

Quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have been synthesized with new basic lateral chains (piperazines and anilines) and evaluated for their in vitro activities. Among these derivatives, certain compounds demonstrated potent and selective cytotoxicity, highlighting their potential as hypoxic-cytotoxic agents for cancer therapy. This study emphasizes the significance of structural modifications in enhancing the therapeutic efficacy of quinoxaline derivatives (Ortega et al., 2000).

properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-4-yl)oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-23(21,13-5-6-13)19-9-7-12(8-10-19)22-16-11-17-14-3-1-2-4-15(14)18-16/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBBSXJJQCBIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline

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